

# Cobalt Sulfide vs. Molybdenum Disulfide: A Comparative Guide for Electrocatalytic Water Splitting

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cobalt sulfide

Cat. No.: B073743

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of an optimal electrocatalyst is paramount for efficient water splitting. This guide provides a detailed comparison of two prominent non-precious metal catalysts, **cobalt sulfide** ( $\text{CoS}_x$ ) and molybdenum disulfide ( $\text{MoS}_2$ ), for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), supported by experimental data.

The global pursuit of clean and sustainable energy has propelled research into efficient water electrolysis, a process that splits water into hydrogen and oxygen. The critical components in this technology are the electrocatalysts that drive the two half-reactions: the HER at the cathode and the OER at the anode. While precious metals like platinum and iridium oxide are highly effective, their scarcity and high cost impede large-scale application. This has spurred the investigation of earth-abundant and cost-effective alternatives. Among these, transition metal sulfides, particularly **cobalt sulfide** and molybdenum disulfide, have emerged as promising candidates.

This guide offers an objective comparison of the electrocatalytic performance of various **cobalt sulfide** phases and molybdenum disulfide, presenting key performance metrics from multiple studies in a structured format. Detailed experimental protocols for evaluating these catalysts are also provided to ensure reproducibility and aid in the design of future experiments.

## Performance Comparison: Hydrogen Evolution Reaction (HER)

The efficiency of an HER catalyst is primarily evaluated by its overpotential (the potential required beyond the thermodynamic minimum) to achieve a specific current density (typically 10 mA/cm<sup>2</sup>) and its Tafel slope, which provides insight into the reaction kinetics. A lower overpotential and a smaller Tafel slope indicate a more efficient catalyst.

Data from various studies on the HER performance of **cobalt sulfide** and molybdenum disulfide in alkaline media are summarized below.

| Catalyst                           | Electrolyte | Overpotential @ 10 mA/cm <sup>2</sup> (mV) | Tafel Slope (mV/dec) | Reference |
|------------------------------------|-------------|--|----------------------|-----------|
| CoS <sub>2</sub>                   | 1.0 M KOH   | 193  | 100                  | [1][2]    |
| Co <sub>9</sub> S <sub>8</sub>     | 1.0 M KOH   | -  | -                    | [1][2]    |
| Co <sub>3</sub> S <sub>4</sub>     | 1.0 M KOH   | -  | -                    | [1][2]    |
| MoS <sub>2</sub> /CoS <sub>2</sub> | Acidic      | 54   | 42                   | [3]       |
| MoS <sub>2</sub> /CoS <sub>2</sub> | Alkaline    | 46   | 50                   | [3]       |
| Co-doped MoS <sub>2</sub>          | -           | 218  | 50                   | [4]       |
| Amorphous MoS <sub>2</sub>         | -           | -  | 47                   | [5]       |

Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data for Co<sub>9</sub>S<sub>8</sub> and Co<sub>3</sub>S<sub>4</sub> were not explicitly provided at 10 mA/cm<sup>2</sup> in the cited sources but were shown to be less active than CoS<sub>2</sub>.

## Performance Comparison: Oxygen Evolution Reaction (OER)

Similarly, for the OER, a lower overpotential at a given current density and a smaller Tafel slope are indicative of superior catalytic activity.

The table below summarizes the OER performance of different **cobalt sulfide** phases and molybdenum disulfide in alkaline media.

| Catalyst                           | Electrolyte | Overpotential<br>@ 10 mA/cm <sup>2</sup><br>(mV) | Tafel Slope<br>(mV/dec) | Reference |
|------------------------------------|-------------|--|-------------------------|-----------|
| CoS <sub>2</sub>                   | 1.0 M KOH   | 290  | 57                      | [1][2]    |
| Co <sub>9</sub> S <sub>8</sub>     | 1.0 M KOH   | -  | -                       | [1][2]    |
| Co <sub>3</sub> S <sub>4</sub>     | 1.0 M KOH   | -  | -                       | [1][2]    |
| CoS <sub>2</sub> @MoS <sub>2</sub> | 1 M KOH     | 254  | 86.9                    | [6]       |
| Pristine CoS <sub>2</sub>          | 1 M KOH     | 304  | -                       | [6]       |
| Pristine MoS <sub>2</sub>          | 1 M KOH     | 381  | -                       | [6]       |

Note: The data for Co<sub>9</sub>S<sub>8</sub> and Co<sub>3</sub>S<sub>4</sub> were not explicitly provided at 10 mA/cm<sup>2</sup> in the cited sources but were shown to be less active than CoS<sub>2</sub> for OER.

## Experimental Protocols

Reproducible and comparable experimental data are the bedrock of scientific progress. The following section outlines a standardized methodology for evaluating the electrocatalytic performance of materials for water splitting.

### Catalyst Ink Preparation and Electrode Modification

- Catalyst Ink Formulation:** A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a mixture of deionized water, isopropanol, and a small percentage of a conductive binder like Nafion (e.g., 5 wt%).
- Homogenization:** The mixture is sonicated for a sufficient duration (e.g., 30-60 minutes) to form a homogeneous catalyst ink.
- Electrode Coating:** A measured volume of the catalyst ink is drop-casted onto the surface of a working electrode (e.g., glassy carbon, carbon paper, or nickel foam) to achieve a desired

catalyst loading (e.g., 0.2-1.0 mg/cm<sup>2</sup>).

- Drying: The electrode is then dried under ambient or slightly elevated temperatures to remove the solvent.

## Electrochemical Measurements

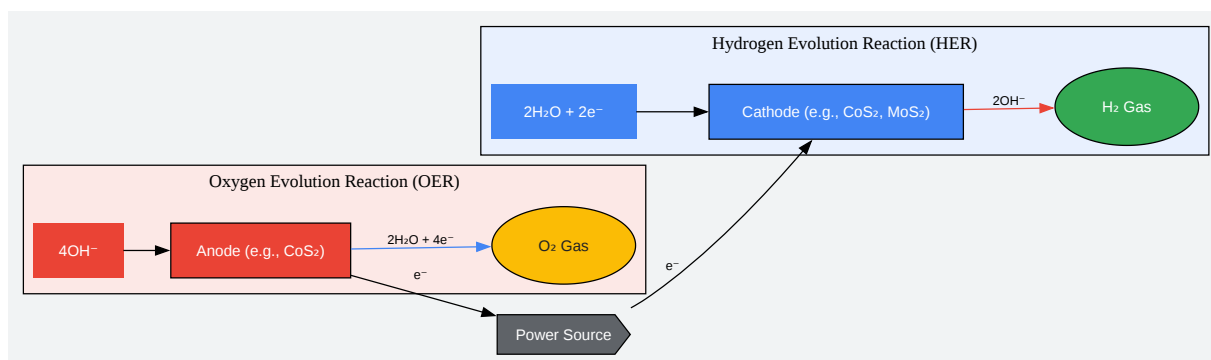
All electrochemical measurements are typically performed in a standard three-electrode cell at room temperature.

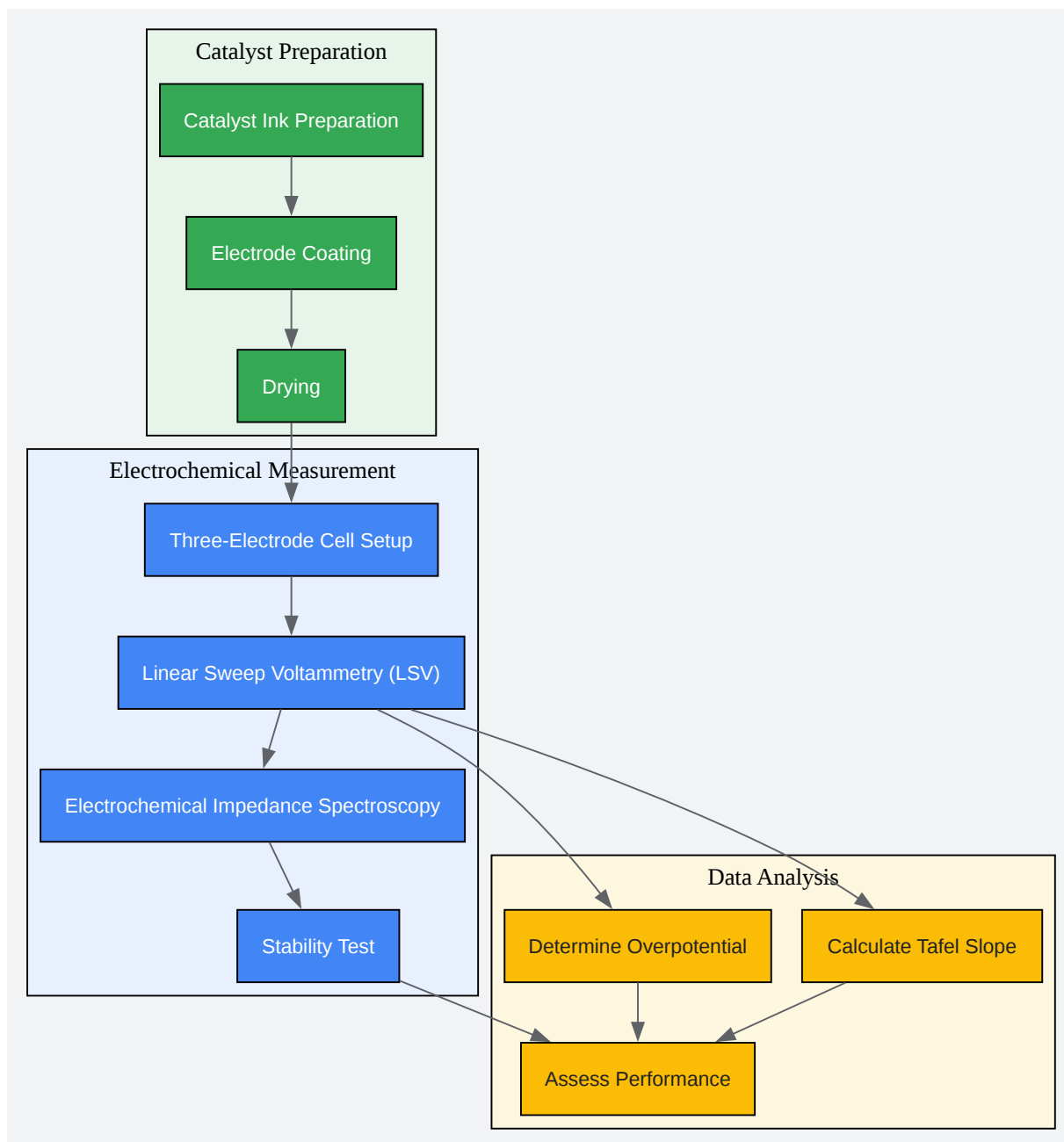
- Electrolyte: The choice of electrolyte is crucial and depends on the desired reaction conditions (e.g., 1.0 M KOH for alkaline media, 0.5 M H<sub>2</sub>SO<sub>4</sub> for acidic media). The electrolyte should be saturated with a relevant gas (e.g., N<sub>2</sub> or Ar) by bubbling for at least 30 minutes prior to the experiment to remove dissolved oxygen.
- Three-Electrode Setup:
  - Working Electrode: The electrode coated with the catalyst material.
  - Counter Electrode: A chemically inert material with a large surface area, such as a graphite rod or a platinum wire.
  - Reference Electrode: A stable electrode with a well-defined potential, such as a Ag/AgCl or a Calomel electrode. All measured potentials are converted to the Reversible Hydrogen Electrode (RHE) scale for universal comparison.
- Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5-10 mV/s) to obtain the polarization curve, from which the overpotential required to reach a specific current density is determined.
- Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density), which is constructed from the LSV data.
- Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the electrode kinetics and charge transfer resistance.
- Stability Tests: Long-term stability is assessed using chronoamperometry (constant potential) or chronopotentiometry (constant current) for an extended period (e.g., 10-24 hours) or by

performing continuous cyclic voltammetry for a large number of cycles.

## Visualizing the Process and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase and composition controlled synthesis of cobalt sulfide hollow nanospheres for electrocatalytic water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Cobalt Sulfide vs. Molybdenum Disulfide: A Comparative Guide for Electrocatalytic Water Splitting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073743#cobalt-sulfide-vs-molybdenum-disulfide-for-electrocatalytic-water-splitting]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)